molecular formula C20H25ClN2O B5176324 1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride

1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride

Cat. No.: B5176324
M. Wt: 344.9 g/mol
InChI Key: DAQBJPSXDMLVII-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anti-cancer properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride involves several steps. One common method includes the reaction of 4-methylpiperazine with 2,2-diphenylpropan-1-one under specific conditions. The reaction typically requires an acid binding agent and a chlorate . Industrial production methods may involve optimizing these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on adrenergic receptors, influencing various physiological processes . The exact pathways and molecular targets are still under investigation, but its effects on cytokine levels and enzyme activity have been noted .

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride can be compared with other piperazine derivatives such as:

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)-2,2-diphenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O.ClH/c1-20(17-9-5-3-6-10-17,18-11-7-4-8-12-18)19(23)22-15-13-21(2)14-16-22;/h3-12H,13-16H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQBJPSXDMLVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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